2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method includes the use of hexafluoropropylene oxide as a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical targets, influencing their activity and stability. The pathways involved often include electron transfer and hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- Hexafluoroacetylacetone
Uniqueness
2,2,3,4,5,5-Hexafluoro-2,5-dihydro-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms on the biphenyl structure, which imparts distinct chemical properties compared to other fluorinated compounds. Its stability, reactivity, and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
109270-32-8 |
---|---|
Molekularformel |
C12H6F6 |
Molekulargewicht |
264.17 g/mol |
IUPAC-Name |
1,2,3,3,6,6-hexafluoro-4-phenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H6F6/c13-9-10(14)12(17,18)8(6-11(9,15)16)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
QIHUHYYUDZHFNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(C(=C(C2(F)F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.